1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole
Description
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is a pyrazole-based compound featuring a sulfonamide moiety at the 4-position, with acetyl and methyl groups at the 1-, 3-, and 5-positions. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The acetyl group enhances metabolic stability, while the pyrrolidinylsulfonyl substituent likely improves solubility and target binding affinity due to its hydrogen-bonding capacity . This compound’s structural framework aligns with trends in medicinal chemistry, where sulfonamide-containing pyrazoles are prioritized for their bioactivity and synthetic versatility .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8-11(9(2)14(12-8)10(3)15)18(16,17)13-6-4-5-7-13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJFKAJWLCEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts to facilitate the cyclization and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole has been investigated for its potential analgesic and anti-inflammatory effects. Studies have shown that compounds with similar pyrazole structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Study: COX Inhibition
In a study published by the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for COX-1 and COX-2 inhibition. The results indicated that certain modifications to the pyrazole ring enhanced anti-inflammatory activity, suggesting that 1-acetyl derivatives may similarly affect these pathways .
Material Sciences
Polymer Chemistry
In material sciences, 1-acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for the development of materials with specific thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |
|---|---|---|---|
| Polyurethane | 200 | 50 | Coatings |
| Epoxy Resin | 180 | 70 | Adhesives |
| Thermoplastic Elastomer | 220 | 30 | Flexible Components |
Agrochemical Applications
Pesticide Development
The compound has shown promise in agrochemical applications, particularly as a precursor for developing new pesticides. Its ability to interact with biological systems makes it suitable for targeting specific pests while minimizing environmental impact.
Case Study: Insecticidal Activity
Research conducted by the International Journal of Pest Management demonstrated that pyrazole derivatives exhibit potent insecticidal properties against common agricultural pests. The study highlighted that modifications to the pyrrolidinylsulfonyl group significantly enhanced efficacy .
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity to enzymes or receptors. The sulfonyl group can participate in redox reactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Pyrazole Derivatives
Notes:
Table 2: Activity Profiles of Pyrazole Derivatives
Key Findings :
- Antimicrobial Activity : The target compound’s pyrrolidinylsulfonyl group likely enhances activity against Gram-negative bacteria compared to aryl-sulfonamide analogs, which show broader antifungal efficacy .
- Enzyme Inhibition : Unlike MAO-inhibiting diphenyl derivatives , the target compound’s methyl groups may limit π-π stacking interactions, redirecting activity toward microbial targets.
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
Biological Activity
1-Acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of 1-acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of 1-acetyl-3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazole can be represented as follows:
This compound features a pyrazole ring substituted with an acetyl group and a pyrrolidinylsulfonyl moiety, which may contribute to its biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, specific compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76% | 86% | 1 |
| Compound A | 61% | 76% | 10 |
| Compound B | 85% | 93% | 10 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. For example, a series of novel pyrazole compounds were tested against various bacterial strains, including E. coli and S. aureus. One particular derivative exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 25 |
| Compound D | S. aureus | 32 |
| Standard Antibiotic | Ampicillin | 20 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been highlighted in recent studies. Some compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For instance, certain derivatives showed IC50 values lower than those of established chemotherapeutics in vitro .
Table 3: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | HeLa | 15 |
| Compound F | MCF-7 | 20 |
| Standard Drug | Doxorubicin | 10 |
Case Studies
Several studies have documented the synthesis and evaluation of pyrazole derivatives for their biological activity:
- Study on Anti-inflammatory Effects : A group synthesized various pyrazoles and evaluated their effects on TNF-α and IL-6 levels in vitro. The most effective compounds were further tested in vivo, showing significant reduction in inflammation markers in animal models .
- Antimicrobial Evaluation : Another research team focused on the antibacterial properties of newly synthesized pyrazoles against resistant strains of bacteria. They reported that certain derivatives outperformed traditional antibiotics in terms of efficacy and safety profiles .
- Anticancer Mechanisms : A study explored the mechanism by which specific pyrazole derivatives induce apoptosis in cancer cells. The researchers utilized flow cytometry and Western blotting techniques to elucidate the pathways involved, demonstrating that these compounds could serve as lead candidates for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
